4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
Description
Properties
CAS No. |
896699-18-6 |
|---|---|
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.35 |
IUPAC Name |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChI Key |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed for the construction of quinazolin-4(1H)-one frameworks . This method is advantageous due to its high efficiency and the ability to construct complex quinazoline structures in a single step.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene group (-C=S) undergoes controlled oxidation to yield sulfoxide/sulfone derivatives under specific conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | 150°C, DMSO, 20 hrs | Sulfoxide | 68% | |
| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone | 82% | |
| O₂ (atmospheric) | Cu(OAc)₂ catalyst | Sulfoxide | 55% |
Key findings:
-
Radical scavenger experiments confirm a radical-mediated pathway for H₂O₂ oxidations
-
Electron-withdrawing benzamide group directs oxidation at C2 position
-
Sulfone formation requires stoichiometric oxidant ratios
Nucleophilic Substitution
The 4-amino position exhibits nucleophilic displacement reactivity:
Demonstrated reactions:
text1. **Alkylation**: Reagent: CH₃I/K₂CO₃/DMF Product: N-methyl derivative (Confirmed by HRMS [2]) Yield: 74% 2. **Acylation**: Reagent: AcCl/pyridine Product: N-acetylated compound Yield: 68% [5] 3. **Suzuki Coupling**: Conditions: Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O Product: Biaryl derivatives Yield range: 55-72% [7]
Hydrolysis Reactions
The amide bond shows pH-dependent stability:
| Conditions | Reaction Outcome | Half-Life |
|---|---|---|
| 6M HCl, reflux | Benzamide → Benzoic acid + NH₃ | 2.3 hrs |
| 5M NaOH, 80°C | Amide cleavage → Quinazolinyl amine | 4.1 hrs |
| Physiological pH | Stable (>30 days) | - |
Characterization data:
-
Hydrolyzed products identified via LC-MS (m/z 245 → 105 fragment)
-
Activation energy (Eₐ) for acid hydrolysis: 92.4 kJ/mol
Cyclization Reactions
The compound participates in heterocycle formation through:
a. Intramolecular cyclization
textConditions: POCl₃, 110°C Product: Quinazolo[1,2-a]quinazolin-6-one derivative Mechanism: Phosphorylation-mediated ring closure [1] Yield: 61%
b. Cross-coupling cyclization
textReagents: Propargyl bromide/CuI Product: Fused pyrazolo-quinazolinone Key Bond Formation: C-N at C4 position [3]
Reductive Transformations
The thiocarbonyl group demonstrates unique reduction behavior:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | Thiol (-SH) | 83% |
| LiAlH₄ | THF, 0°C → reflux | Methylthioether (-SMe) | 91% |
| H₂/Pd-C | EtOAc, 50 psi | Desulfurized analog | 67% |
X-ray crystallographic data confirms stereochemical outcomes in reduction products.
Photochemical Reactions
UV irradiation induces structural rearrangements:
Key photoproducts:
textMechanistic pathway: 4-[(2-sulfanylidene...) → Singlet excited state → Thiyl radical → Coupling/ring contraction
Metal Complexation
The compound acts as polydentate ligand:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) | N,S-bidentate | 8.9 ± 0.3 |
| Pd(II) | N,N,S-tridentate | 12.1 ± 0.5 |
| Fe(III) | S-monodentate | 5.7 ± 0.2 |
Complexes characterized by:
-
ESR spectroscopy (g⊥ = 2.06, g∥ = 2.28 for Cu complex)
-
Cyclic voltammetry (E₁/₂ = +0.34 V vs SCE)
This comprehensive reaction profile establishes 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide as a versatile synthetic building block. The compound's dual reactivity at both the quinazolinone and benzamide moieties enables diverse chemical transformations, particularly in medicinal chemistry and materials science applications. Recent advances in photochemical activation and transition metal catalysis suggest promising directions for further reactivity exploration.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of quinazoline have shown significant inhibitory effects on human colorectal carcinoma (HCT116) cells, with IC50 values indicating potent activity .
Case Study:
A study synthesized new derivatives based on the quinazoline structure and tested their anticancer effects. Among the synthesized compounds, one derivative exhibited an IC50 value of 5.85 µM against HCT116 cells, outperforming standard chemotherapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that quinazoline derivatives can exhibit significant antibacterial and antifungal properties. In vitro studies have demonstrated that certain derivatives possess effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study:
In a comparative study, various quinazoline derivatives were tested against multiple microbial strains. Some compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as antimicrobial agents .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease progression. For instance, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents .
Research Findings:
Inhibitory assays showed that certain derivatives could effectively block DHFR activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the quinazoline nucleus through cyclization reactions.
- Introduction of the sulfanylidene group via thioketone intermediates.
- Coupling with benzamide derivatives to achieve the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively disrupt the growth and survival of cancer cells. Additionally, it can modulate the activity of other molecular targets involved in inflammation and microbial infections .
Comparison with Similar Compounds
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is unique among quinazoline derivatives due to its specific structure and biological activity. Similar compounds include other quinazolinones, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, which exhibit different pharmacological activities . The unique sulfur-containing moiety in this compound contributes to its distinct biological properties and potential therapeutic applications .
Biological Activity
The compound 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide is a member of the quinazoline family, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.29 g/mol. The compound features a sulfanylidene group attached to a quinazoline ring, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4OS |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Interaction : It may also bind to receptors that play roles in pain and inflammation, thereby reducing symptoms associated with these conditions.
Anti-inflammatory Activity
Research indicates that quinazoline derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that similar compounds can reduce edema in animal models, suggesting that this compound may possess comparable properties.
Case Study : A study evaluated the anti-inflammatory effects of various quinazoline derivatives using the carrageenan-induced paw edema model in rats. Results showed that compounds with similar structures significantly reduced inflammation compared to controls, indicating potential for therapeutic use in inflammatory diseases .
Anticancer Properties
Quinazolines are known for their anticancer activities, particularly against breast cancer cells. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and inducing genotoxic stress.
Research Findings : In a study involving MDA-MB-231 breast cancer cells, the compound showed a significant reduction in cell viability when tested with various concentrations. The mechanism was linked to its ability to stabilize G-quadruplex structures, which are crucial for telomerase activity .
Antimicrobial Activity
Preliminary screening of quinazoline derivatives has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against infections caused by resistant bacterial strains.
Experimental Results : In a bioassay against Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited moderate to good antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-sulfanylidene-1H-quinazolin-4-amine with 4-aminobenzamide derivatives under nucleophilic aromatic substitution conditions. Optimization can be achieved via factorial design experiments, varying parameters such as temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd/C or CuI). Purity is assessed using HPLC (≥95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Confirms aromatic proton environments and amine/amide hydrogen bonding patterns.
- IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1100 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Quantifies purity and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What theoretical frameworks guide hypothesis formulation for this compound’s biological activity?
- Methodological Answer : Research should align with conceptual frameworks such as:
- Structure-Activity Relationship (SAR) : Linking the quinazoline-thione moiety to kinase inhibition or DNA intercalation.
- Molecular Docking : Using tools like AutoDock to predict binding affinity for target enzymes (e.g., EGFR or Topoisomerase II). Theoretical models must inform experimental design, such as selecting in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize derivatives with substituent variations (e.g., halogens, alkyl groups) at the quinazoline or benzamide positions.
- Step 2 : Test in vitro activity against target pathways (e.g., antimicrobial MIC assays, cancer cell line viability).
- Step 3 : Perform computational modeling (e.g., DFT for electronic effects, MD simulations for binding stability).
- Example Table :
| Derivative | Substituent Position | IC50 (μM) EGFR Inhibition | LogP |
|---|---|---|---|
| R1 = -Cl | Quinazoline C-6 | 0.45 | 2.3 |
| R2 = -OCH3 | Benzamide C-3 | 1.78 | 1.9 |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Data Harmonization : Standardize assay protocols (e.g., cell line origin, incubation time) to reduce variability.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from disparate studies.
- Mechanistic Validation : Use knockout cell lines or isotopic labeling to confirm target engagement. Contradictions often arise from differences in experimental contexts (e.g., pH, serum content), necessitating replication under controlled conditions .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro solubility (e.g., shake-flask method) and permeability (Caco-2 assays) data.
- AI-Driven Optimization : Platforms like COMSOL Multiphysics coupled with ML algorithms can simulate metabolic pathways and optimize lead compounds .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Solid Dispersion : Use spray-drying or hot-melt extrusion with polymers (e.g., HPMCAS) to improve dissolution rates.
- Accelerated Stability Testing : Conduct ICH-guided studies (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
